Product packaging for Isopropyl nitrate(Cat. No.:CAS No. 1712-64-7)

Isopropyl nitrate

Cat. No.: B155222
CAS No.: 1712-64-7
M. Wt: 105.09 g/mol
InChI Key: GAPFWGOSHOCNBM-UHFFFAOYSA-N
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Description

Isopropyl nitrate (iPN, CAS 1712-64-7) is a simple alkyl nitrate ester of significant interest in combustion science and chemical synthesis due to its comparatively weak N–O bond, which facilitates its role as a radical source and nitrating agent. Its primary research value lies in its application as a cetane-improving ignition promoter for diesel fuels and as a well-defined surrogate fuel for studying the low-temperature auto-ignition chemistry of larger nitrate compounds . Experimental studies in systems like Rapid Compression Machines (RCMs) utilize this compound to understand two-stage ignition processes and the complex interactions between released nitrogen oxides (NO x ) and hydrocarbon radicals at low temperatures (e.g., 560–600 K) . Beyond combustion research, it serves as a versatile reagent. It acts as a solvent and nitrating agent in chemical synthesis for introducing nitro groups into organic molecules, which is a critical step in producing specialty chemicals, and is also employed as a stabilizer and solvent additive in formulations for paints and coatings . This product is strictly For Research Use Only (RUO) and is intended for use by qualified professionals in controlled laboratory or industrial settings. It is not for personal, household, medicinal, or consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO3 B155222 Isopropyl nitrate CAS No. 1712-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl nitrate
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InChI

InChI=1S/C3H7NO3/c1-3(2)7-4(5)6/h3H,1-2H3
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InChI Key

GAPFWGOSHOCNBM-UHFFFAOYSA-N
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Canonical SMILES

CC(C)O[N+](=O)[O-]
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Molecular Formula

C3H7NO3
Record name ISOPROPYL NITRATE
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DSSTOX Substance ID

DTXSID5061908
Record name Nitric acid, 1-methylethyl ester
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Molecular Weight

105.09 g/mol
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Physical Description

Isopropyl nitrate appears as a clear colorless liquid with a pleasant odor. May spontaneously decompose and explode under prolonged exposure to fire or heat. Denser than water and insoluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion., Clear colorless liquid with a pleasant odor; [CAMEO]
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Vapor Pressure

34.1 [mmHg]
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CAS No.

1712-64-7
Record name ISOPROPYL NITRATE
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Combustion and Detonation Phenomena

Ignition Characteristics

The ignition of isopropyl nitrate (B79036) is influenced by various factors, including the composition of the surrounding gaseous mixture, pressure, and temperature. Studies have investigated the time it takes for ignition to occur under different conditions and the complex chemical processes involved.

Ignition Delay Times in Various Gaseous Mixtures and Environmental Conditions

Ignition delay time (IDT) is a critical parameter characterizing the reactivity of a fuel. For isopropyl nitrate, IDTs have been measured in various environments, including rapid-injection reactors and shock tubes researchgate.netresearchgate.net. Experiments involving mixtures of this compound with air and argon at 1 atm pressure in a rapid-injection reactor and at 2-3 atm in a shock tube have been conducted researchgate.net. At temperatures between 500 and 730 K, the ignition delay time in mixtures where heat release is primarily due to the oxidation by oxygen within the IPN molecule is controlled by the unimolecular decomposition of IPN researchgate.net.

In mixtures where oxidation reactions with air oxygen are the main source of heat, the ignition delay time at high temperatures is significantly longer, controlled by secondary oxidation reactions of the hydrocarbon part of the IPN molecule researchgate.net.

Shock tube studies have also measured ignition delay times for blends of this compound and propane (B168953) at reflected shock temperatures between 1050 K and 1530 K and a nominal reflected shock pressure of 20 bar researchgate.net. These studies considered different equivalence ratios and fuel compositions, including pure this compound and blends with propane researchgate.net. The ignition delay times for a 10% this compound in propane mixture were found to be significantly shorter compared to pure propane, indicating increased reactivity researchgate.net.

The minimum ignition temperature (MIT) of a gas-liquid two-phase cloud of this compound has also been measured. It was found to be 671 K researchgate.net. The MIT of a gas-liquid two-phase cloud is influenced by the ignition temperature of the vapor and the atomization characteristics of the liquid fuel researchgate.net. Higher ambient temperatures generally lead to shorter explosion delay times researchgate.net.

Analysis of Two-Stage Ignition Phenomena

The spontaneous ignition of organic compounds, including alkyl nitrates, can exhibit a two-stage pattern, particularly at lower initial reactant temperatures dtic.mil. This phenomenon can be observed from the pressure record in closed systems like rapid compression machines dtic.mil. Rapid compression machines are often used to study autoignition characteristics, including ignition delay time and heat release rate, at low to intermediate temperatures (600–1200 K) and moderate to high pressures (5–80 bar) universityofgalway.iecore.ac.ukaip.org.

Research using rapid compression machines has specifically investigated the low-temperature auto-ignition chemistry of this compound researchgate.net. Experiments have measured ignition delay times stoichiometrically over a temperature range of 560–600 K at effective pressures of 5 and 10 bar, observing a two-stage ignition phenomenon researchgate.net. The first stage involves initial reactions that lead to a temporary plateau in the pressure record, followed by a second stage with a more rapid pressure rise leading to ignition dtic.mil.

Influence of Ambient Thermal Regimes on Ignition Dynamics

Localized ignition temperature also plays a role; as it increases, the vapor-phase concentration in the near field rises, contributing to the explosion dynamics researchgate.netaip.org. The minimum ignition temperature of a gas-liquid two-phase cloud is higher than the ignition temperature of the vapor alone and decreases with decreasing droplet characteristic sizes researchgate.net.

Flame Propagation and Combustion Rates

Once ignited, the manner in which a flame propagates through this compound, whether in gaseous or liquid form, is characterized by specific rates and speeds.

Measurement and Modeling of Laminar Flame Speeds

Laminar flame speed is a fundamental property that describes the speed at which a laminar flame front propagates relative to the unburned gas mixture. Measurements of laminar flame speeds for blends of this compound and propane have been conducted in a spherical bomb researchgate.net. Experiments were primarily performed at 373 K and 1 bar, with equivalence ratios ranging from 0.6 to 2.1 researchgate.net. Additional experiments were conducted at 300 K for pure propane and at 0.5 bar for pure this compound researchgate.net.

Pure this compound has a peak laminar flame speed of approximately 60.3 cm/s at an equivalence ratio of 1.09 researchgate.net. This is similar to the peak flame speed of pure propane (57.9 cm/s at an equivalence ratio of 1.10), but this compound exhibits considerably faster flame speeds under fuel-lean conditions and has a broader flammability range researchgate.net.

Detailed simulations using kinetic mechanisms have been performed to model these experimental flame speeds, showing good agreement in many conditions researchgate.net. Laminar flame speed is known to depend on fuel-oxidizer mixture composition, temperature, and pressure, with relatively small variations in these parameters causing substantial changes in flame speeds iomosaic.com.

Characterization of Linear Burning Rates for Liquid this compound

The linear burning rate characterizes the speed at which a flame front propagates into a condensed-phase energetic material. Experimental investigations have been conducted to characterize the combustion of liquid this compound as a monopropellant researchgate.netacs.org. These studies often utilize strand burners, where a sample of the liquid is ignited and the rate at which the burning surface recedes is measured researchgate.netacs.org.

Experiments have been performed using quartz tubes of varying inner diameters to create strands of different dimensions researchgate.net. The burning rate of pure this compound has been studied in a quiescent atmosphere of air, with ambient pressure varied from atmospheric pressure up to 50 bar researchgate.net. Ignition was typically achieved using a heated wire dipped in the liquid researchgate.net.

The linear burning rate of this compound strands has been observed to exhibit two distinct regimes with increasing pressure researchgate.net. Initially, there can be a decreasing trend, followed by a steep rise in burning rate with pressure researchgate.net. For 5 mm diameter strands, the burn rate increased with a pressure exponent of 1.54, from approximately 0.2 mm/s at atmospheric pressure to 1.6 mm/s at 50 bar researchgate.net.

In the first stage, up to approximately 10 bar, the burn rates were found to be controlled by diffusion-dominated combustion with a single bipropellant flame researchgate.net. Beyond 10 bar, monopropellant-dominated combustion becomes dominant in the second stage, characterized by a distinct monopropellant flame and a bipropellant flame researchgate.net. The bipropellant flame in the second stage has been observed to exhibit oscillatory behavior researchgate.net. Semi-empirical models have been successfully used to predict the experimental burn rates in both regimes researchgate.net.

The burn rates have also been found to depend on the strand diameters under the conditions applied, generally showing a decreasing trend at high and atmospheric pressures, and an initial decrease followed by an increase at intermediate pressures researchgate.net. Liquid IPN has been reported to burn in a nitrogen atmosphere only at pressures above 40 atm, with a linear rate of approximately 4 mm/s researchgate.net.

Here is a table summarizing some of the quantitative data found:

PropertyConditionsValueSource
Minimum Ignition TemperatureGas-liquid two-phase cloud671 K researchgate.net
Peak Laminar Flame SpeedPure IPN, ϕ=1.09, 373 K, 1 bar60.3 cm/s researchgate.net
Linear Burning RatePure liquid IPN, 5 mm strand, 1 atm~0.2 mm/s researchgate.net
Linear Burning RatePure liquid IPN, 5 mm strand, 50 bar~1.6 mm/s researchgate.net
Linear Burning RateLiquid IPN, Nitrogen atmosphere, >40 atm~4 mm/s researchgate.net
Ignition Delay Time10% IPN in Argon, Shock Tube, 1237-1510 K, 3.5 kPaReported range caltech.edu
Ignition Delay TimeStoichiometric IPN, RCM, 560-600 K, 5 & 10 barMeasured range researchgate.net

Fundamental Studies of Monopropellant Droplet Combustion Processes

Studies on the combustion of this compound as a monopropellant have investigated the ignition and burning characteristics of single droplets under various conditions. This research aims to understand the fundamental processes involved in the combustion of IPN droplets, which is crucial for applications in propulsion systems. Experiments have been conducted to characterize the ignition and combustion of single this compound droplets under high-temperature and quasi-steady conditions. icm.edu.plpurdue.edu These studies often involve observing droplet ignition delay and analyzing the combustion behavior, including the potential for double flame structures indicative of hybrid combustion. purdue.edu The burn rate of this compound as a monopropellant has also been characterized through experimental investigations. researchgate.netaiaa.org

Influence on Combustion Characteristics of Composite Propellants

This compound can influence the combustion characteristics of composite propellants. Due to its volatile nature, IPN can potentially leak into ammunition from components like the joint of a warhead and fuze chamber during storage. ijssst.infoatlantis-press.com The presence of IPN can affect the stability and combustion performance of propellants. ijssst.infoatlantis-press.com Studies have shown that this compound can impact the thermal decomposition and combustion rate of different types of propellants, such as triple-base propellants. ijssst.infoatlantis-press.com For instance, the addition of this compound has been observed to lead to a slower combustion rate, longer combustion time, a lower combustion rate coefficient, and a higher pressure index in triple-base propellants. atlantis-press.com The effect of IPN on the storage stability of propellants like CMDB and SG-2 double-base propellants has also been noted, while it may not significantly affect single-base propellants like YB. ijssst.info

Detonation Properties and Mechanisms

This compound is known to produce detonation, particularly at high concentrations. icm.edu.plbibliotekanauki.pl Its detonation properties are influenced by factors such as concentration, equivalence ratio, and density. icm.edu.plbibliotekanauki.pl

Detonation Pressure and Velocity in Gaseous this compound Mixtures

The detonation characteristics of gaseous this compound/air mixtures have been numerically studied at high concentrations ranging from 300 to 4000 g/m³. icm.edu.plbibliotekanauki.pl The detonation pressure and velocity are related to the equivalence ratio and density of the mixture, which have opposing effects on detonation. icm.edu.plbibliotekanauki.pl Research indicates that for IPN concentrations between 300 and 600 g/m³, density plays a dominant role in detonation. icm.edu.plbibliotekanauki.pl The maximum detonation pressure and velocity were found to occur at a specific concentration and equivalence ratio. icm.edu.plbibliotekanauki.pl For example, a maximum detonation pressure of 2.81 MPa and a maximum detonation velocity of 1890 m/s were observed at a concentration of 600 g/m³, corresponding to an equivalence ratio (Φ) of 2.15. icm.edu.plbibliotekanauki.pl Increasing the IPN concentration from 300 to 600 g/m³ resulted in increases in peak overpressure and velocity. icm.edu.plbibliotekanauki.pl However, at concentrations higher than 600 g/m³, the equivalence ratio becomes very large, leading to a significant degradation of detonation properties. icm.edu.plbibliotekanauki.pl Analysis of detonation products, such as acetaldehyde (B116499) (CH₃CHO), provides insight into the burn-off rate at high concentrations. icm.edu.plbibliotekanauki.pl

Experimental research on rotating detonation in liquid fuel-gaseous air mixtures has also explored the addition of liquid this compound to enhance the detonation sensitivity of mixtures like kerosene-air. exlibrisgroup.com

IPN Concentration (g/m³) Equivalence Ratio (Φ) Detonation Pressure (MPa) Detonation Velocity (m/s)
300 - - -
600 2.15 2.81 1890
> 600 Extremely large Degraded Degraded

Shock Initiation and Detonability Studies

Shock initiation and detonability of this compound have been investigated to understand its sensitivity to shock waves. Studies involving gas-gun-driven experiments have been conducted to measure the Hugoniot state and study the shock-to-detonation transition in liquid IPN. aip.orgaip.org These experiments have shown that high pressure inputs are required for the initiation of detonation in IPN. aip.orgaip.org For instance, an input of 9.0 GPa into liquid IPN resulted in a run to detonation of about 3 mm. aip.orgaip.org The observed behavior includes the formation of a growing reactive wave behind the shock front that eventually overtakes the front, leading to detonation. aip.orgaip.org Some studies have reported the achievement of a steady superdetonation in shocked IPN. aip.org Detonations of gaseous mixtures containing this compound have also been studied in detonation tubes to measure properties like detonation pressures, velocities, and cell widths. researchgate.netcaltech.edu These studies have explored the detonability of IPN-air mixtures over a range of equivalence ratios and initial pressures. researchgate.netcaltech.edu

Impact of Equivalence Ratio and Concentration on Detonation Properties

As discussed in the context of detonation pressure and velocity, the equivalence ratio and concentration of this compound in mixtures significantly impact detonation properties. Numerical studies on gaseous IPN/air mixtures at high concentrations have demonstrated the influence of these factors. icm.edu.plbibliotekanauki.pl Within a certain range (e.g., 300-600 g/m³), density, which is related to concentration, plays a dominant role, leading to increased detonation pressure and velocity with increasing concentration. icm.edu.plbibliotekanauki.pl However, beyond an optimal concentration (e.g., 600 g/m³), the very large equivalence ratio in fuel-rich mixtures causes a degradation of detonation properties. icm.edu.plbibliotekanauki.pl Experimental studies on gaseous IPN mixtures in detonation tubes have also varied the equivalence ratio to investigate its effect on detonation characteristics and cell widths. researchgate.netcaltech.edu The vapor-phase concentration approaching the stoichiometric concentration leads to greater explosion overpressure, a faster chemical reaction rate, and a shorter explosion delay time in gas-liquid two-phase systems. researcher.liferesearchgate.netaip.org

Analysis of Gas-Liquid Two-Phase Explosion Laws and Hazardous Effects

The explosion characteristics of gas-liquid two-phase this compound, such as in mist/air mixtures or aerosols, have been a subject of research, particularly concerning the hazardous effects of such explosions. researcher.liferesearchgate.netaip.orgaip.orgresearchgate.net Studies have investigated the explosion laws induced by localized ignition in gas-liquid two-phase IPN flows. researcher.liferesearchgate.netaip.orgaip.orgresearchgate.net The explosion pressure generated by the ignition of IPN mist within a confined space, such as a tank, can cause significant structural damage. researcher.lifeaip.orgaip.org The resulting shockwaves, fireballs, and thermal radiation can pose significant hazards and potentially trigger secondary explosions in nearby fuel storage. researcher.lifeaip.orgaip.org Research explores the influence of various factors on these explosion phenomena, including initial overpressure in the premixed zone, localized ignition overpressure, particle size, vapor-phase concentration, localized ignition temperature, and ambient temperature. researcher.liferesearchgate.netaip.org For instance, a higher initial overpressure in the premixed zone, higher localized ignition overpressure, and larger particle size can extend the reaction zone range. researcher.lifeaip.org Conversely, higher ambient temperatures have been linked to lower explosion overpressure and shorter explosion delay times. researcher.liferesearchgate.netaip.org Predicting the hazardous effects outside a ruptured liquid fuel tank is considered fundamental for preventing chain explosions. researcher.lifeaip.orgaip.org

Detonation Properties and Mechanisms

Characterization of Detonation Product Formation and Evolution

The detonation of this compound (IPN) involves rapid decomposition into various gaseous and potentially solid products. Characterizing these products and understanding their evolution during and after the detonation event is crucial for assessing the energy release, understanding the reaction mechanisms, and evaluating potential hazards. Research in this area often involves numerical simulations and experimental techniques to analyze the composition of the detonation products under different conditions.

Numerical simulations have been employed to study the detonation characteristics of gaseous IPN/air mixtures at high concentrations, ranging from 300 to 4000 g/m³. Analysis of these simulations has provided insights into the burn-off rate of IPN at high concentrations and the influence of specific detonation products, such as acetaldehyde (CH₃CHO). bibliotekanauki.plicm.edu.plresearchgate.net At an IPN concentration of 600 g/m³, which corresponds to an equivalence ratio of Φ = 2.15, optimal detonation properties, including maximum detonation pressure (2.81 MPa) and velocity (1890 m/s), were observed. bibliotekanauki.plicm.edu.pl

Studies on the thermal decomposition of IPN, which is the initial step leading to detonation, have identified key primary products. The decomposition primarily begins with the breaking of the O–NO₂ bond, yielding nitrogen dioxide (NO₂) and the isopropoxy radical ((CH₃)₂CHO). researchgate.netacs.orgnih.govcaprysses.fr The isopropoxy radical is highly unstable and rapidly decomposes further to form acetaldehyde (CH₃CHO) and methyl radicals (CH₃). researchgate.netacs.orgnih.govcaprysses.fr

Experimental studies using techniques such as mass spectrometry have confirmed the presence of these products during IPN decomposition. The yields of NO₂, CH₃, and acetaldehyde have been measured in low-pressure flow reactor studies. researchgate.netacs.orgnih.govcaprysses.fr

While thermal decomposition studies at lower temperatures and pressures provide foundational understanding, detonation conditions involve significantly higher temperatures and pressures, leading to a more complete and rapid breakdown of the molecule. Under these extreme conditions, the primary products from initial decomposition undergo further reactions, resulting in a final product mixture typically consisting of stable small molecules. Common detonation products for organic nitrates like IPN are expected to include nitrogen (N₂), carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O). scbt.com The exact composition and relative proportions of these products depend heavily on the stoichiometry of the mixture (e.g., fuel-rich or fuel-lean conditions) and the detonation pressure and temperature.

Numerical simulations of IPN/air detonations have indicated that for fuel-rich conditions, species like acetaldehyde can be present as a detonation product and influence the burn-off rate of IPN. bibliotekanauki.plicm.edu.pl The conversion of IPN in detonation has been found to be essentially 100% in some numerical investigations. researchgate.net

The evolution of detonation products occurs rapidly within the detonation wave front. Following the passage of the wave, the high-temperature, high-pressure products expand and cool. The composition of the product mixture can change during this expansion phase due to recombination and further reactions, although the primary stable products are largely determined by the conditions in the Chapman-Jouguet (CJ) state or the equilibrium state reached shortly after the main reaction zone.

Detailed research findings on the precise quantitative composition of detonation products across a wide range of detonation conditions for pure IPN are limited in the provided search results. However, the identified primary decomposition pathways and the observation of species like acetaldehyde in fuel-rich detonation simulations provide key insights into the types of molecules present during and immediately after the detonation of this compound.

Table 1: Key Products Identified in this compound Decomposition and Detonation Studies

CompoundChemical FormulaRole in ProcessNotes
This compoundC₃H₇NO₃ReactantDecomposes during combustion/detonation.
Nitrogen DioxideNO₂Primary Decomposition ProductFormed by O-NO₂ bond fission. researchgate.netacs.orgnih.govcaprysses.fr
Isopropoxy radical(CH₃)₂CHOIntermediate Decomposition ProductFormed by O-NO₂ bond fission, rapidly decomposes. researchgate.netacs.orgnih.govcaprysses.fr
AcetaldehydeCH₃CHODecomposition Product, Detonation ProductFormed from isopropoxy radical; observed in detonation products. bibliotekanauki.plicm.edu.plresearchgate.netacs.orgnih.govcaprysses.fr
Methyl radicalCH₃Decomposition ProductFormed from isopropoxy radical. researchgate.netacs.orgnih.govcaprysses.fr
NitrogenN₂Expected Detonation ProductTypical product of nitrogen-containing energetic materials. scbt.com
Carbon MonoxideCOExpected Detonation ProductTypical product of organic fuel combustion/detonation. scbt.com
Carbon DioxideCO₂Expected Detonation ProductTypical product of organic fuel combustion/detonation. scbt.comresearchgate.net
WaterH₂OExpected Detonation ProductTypical product of organic fuel combustion/detonation. scbt.comresearchgate.net

Table 2: Detonation Parameters and Associated Conditions from Numerical Simulation

IPN Concentration (g/m³)Equivalence Ratio (Φ)Detonation Pressure (MPa)Detonation Velocity (m/s)Notes
6002.152.811890Optimal detonation properties observed. bibliotekanauki.plicm.edu.pl

Note: This table presents data from a specific numerical simulation study on gaseous IPN/air mixtures and may not represent detonation characteristics under all possible conditions.

Atmospheric and Environmental Chemical Fate

Photochemistry and Photolysis Pathways

Photolysis, the decomposition of a chemical compound by light, is a primary degradation pathway for isopropyl nitrate (B79036) in the atmosphere. proquest.com The specific mechanisms and products of this process vary significantly depending on the phase (gas, aqueous, or condensed) in which the reaction occurs.

In the gas phase, the photolysis of organic nitrates like isopropyl nitrate is known to release nitrogen oxides (NOx) back into the atmosphere. copernicus.orgd-nb.inforesearchgate.net The primary step in the gas-phase pyrolysis of this compound, which provides insight into its photolytic decomposition, is the homolytic cleavage of the weak O–N bond. acs.org This bond fission occurs at relatively low temperatures, starting around 473 K (200 °C), and produces an isopropoxy radical (i-C₃H₇O) and nitrogen dioxide (NO₂). acs.org

The isopropoxy radical is unstable and rapidly converts to acetaldehyde (B116499) (CH₃CHO) and a methyl radical (•CH₃). acs.org Subsequent reactions of the methyl radical with nitrogen dioxide are of significant importance, leading to products such as methyl nitrite (B80452) (CH₃ONO) and nitromethane (B149229) (CH₃NO₂). acs.org Other major products detected in gas-phase decomposition studies include formaldehyde (B43269) (CH₂O), methanol (B129727) (CH₃OH), and nitric oxide (NO). acs.org The photolysis of isopropyl nitrite, a related compound, is also used in laboratory studies to generate hydroxyl radicals (•OH) via the production of an alkoxy radical and NO. nih.govcopernicus.org

Table 1: Major Products from the Gas-Phase Pyrolysis of this compound

Product Name Chemical Formula
Acetaldehyde CH₃CHO
Formaldehyde CH₂O
Methanol CH₃OH
Nitromethane CH₃NO₂
Methyl nitrite CH₃ONO
Nitrogen dioxide NO₂
Nitric oxide NO
Methane CH₄
Formamide CHONH₂

Data sourced from experimental studies on this compound pyrolysis. acs.org

The photochemistry of this compound in the aqueous phase, such as in cloud droplets or wet aerosols, differs substantially from its gas-phase behavior. d-nb.inforesearchgate.net Studies have shown that the aqueous-phase photolysis rate constants for this compound are much lower than those in the gas phase. proquest.comcopernicus.org

The quantum yield (Φ), which represents the efficiency of a photochemical process, has been estimated for this compound in the liquid phase. These estimations are crucial for accurately modeling the atmospheric lifetime of the compound. proquest.com Control experiments are necessary in these studies to account for other removal processes like evaporation, as this compound is volatile and can partition significantly to the headspace of a reactor. proquest.comcopernicus.orgresearchgate.net The investigation of aqueous-phase photolysis rate constants and quantum yields is a critical step in understanding the multiphase atmospheric chemistry of organic nitrates. copernicus.org

Table 2: Comparison of this compound Photolysis Rate Constants and Quantum Yields

Phase Relative Rate Constant Quantum Yield (Φ) Key Observation
Gas Phase Higher Not specified in results Releases NOx. d-nb.info
Aqueous Phase Much Lower Estimated to be lower than in gas phase. proquest.com Does not primarily release NOx; forms HONO. d-nb.info

This table provides a qualitative comparison based on available research. proquest.comd-nb.info

A key finding in the study of this compound's aqueous-phase photolysis is the direct formation of nitrous acid (HONO or HNO₂). d-nb.inforesearchgate.netcopernicus.org This contrasts sharply with gas-phase photolysis, where the primary fate is the release of NOx (•NO and •NO₂). researchgate.netcopernicus.org Experiments analyzing the gas-phase headspace above an irradiated aqueous solution of this compound found no significant formation of •NO or •NO₂ that would partition from the liquid. copernicus.orgd-nb.info

Instead, HONO is efficiently formed as a primary product. d-nb.info The yields of HONO from this compound photolysis in aqueous solution have been measured to be in the range of 40% to 59%. d-nb.infocopernicus.org This direct formation pathway was confirmed by quantum chemistry calculations. d-nb.inforesearchgate.netcopernicus.org The proposed mechanism involves the molecule reaching an excited state after absorbing a photon, accessing a conical intersection, and then returning to the ground state with excess vibrational energy, which allows it to cross a transition state to form the products, including HONO. researchgate.net The formation of HONO is significant as it is a major precursor of the hydroxyl radical (•OH) in the atmosphere. copernicus.orgcopernicus.org

The primary organic product accompanying HONO formation is acetone (B3395972), with yields ranging from 32% to 88%. copernicus.org Acetaldehyde is also formed as a primary product but with much lower yields (around 5%). copernicus.org Secondary products such as hydroxyacetone, formic acid, and acetic acid are also observed, likely formed from the subsequent photooxidation of acetone. copernicus.org

Table 3: Primary Product Yields from Aqueous-Phase Photolysis of this compound

Product Molar Yield (%)
Nitrous Acid (HONO) 40 - 59%
Acetone 32 - 88%
Acetaldehyde ~5%

Data sourced from experimental studies. d-nb.infocopernicus.org

Research into the low-temperature (90-140 K) condensed-phase photochemistry of this compound, co-deposited with water on a cold surface, has been conducted using reflection-absorption infrared (RAIR) spectroscopy. researchgate.net These studies provide insight into the chemical processes that may occur on ice particles in the upper troposphere and polar regions.

The photolysis of this compound under these conditions results in the formation of several products. A notable product is a species with a positive band at 1708 cm⁻¹ in the RAIR spectrum, which indicates the formation of a ketone or aldehyde, consistent with the formation of acetone. researchgate.net Other weak features observed in similar experiments on related compounds include nitric oxide (NO) and nitrous oxide (N₂O). researchgate.net The formation of nitrous oxide in the photolysis of primary alkyl nitrites at low temperatures is attributed to the self-reaction of nitroxyl (B88944) (HNO). nih.gov

Oxidation Reactions in Atmospheric Systems

The kinetics of the aqueous-phase reaction between this compound and •OH radicals have been studied for the first time, revealing relatively low reactivity. copernicus.orgcopernicus.org The presence of the nitrate functional group has a strong deactivating effect on the molecule, reducing its reactivity with •OH radicals up to two adjacent carbon atoms. copernicus.orgcopernicus.org

A novel competition kinetic method was developed to determine the rate constant (kOH) for this reaction. copernicus.orgcopernicus.org The kOH for this compound was determined, and the results from different analytical methods (Proton-Transfer-Reaction Mass Spectrometry and Ultra-High-Performance Liquid Chromatography) were consistent. copernicus.org Despite the low reactivity, aqueous-phase •OH oxidation can be a major sink for water-soluble organic nitrates. copernicus.orgresearchgate.net For some organic nitrates, this pathway can account for 50% to 70% of their total sink under high liquid water content conditions, such as in clouds or fog. copernicus.orgresearchgate.net These findings highlight the importance of considering aqueous-phase reactivity to accurately predict the atmospheric fate of this compound and its ability to transport air pollution. copernicus.org

Table 4: Aqueous-Phase •OH-Oxidation Rate Constants at 296 ± 2 K

Compound kOH (L mol⁻¹ s⁻¹) Key Finding
This compound Determined via competition kinetics Low reactivity observed due to the deactivating effect of the nitrate group. copernicus.orgcopernicus.org
Isopropanol (B130326) 1.9 (±0.1) × 10⁹ Used for method validation. copernicus.org
Acetone 1.0 (±0.2) × 10⁸ Used for method validation. copernicus.org

Data sourced from experimental kinetics studies. copernicus.orgcopernicus.org

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Analysis for Structural and Vibrational Characterization

Spectroscopic techniques are pivotal in defining the structural and vibrational properties of isopropyl nitrate (B79036). Infrared and Raman spectroscopy, in particular, offer detailed information on the molecule's functional groups and conformational state.

Reflection-Absorption Infrared (RAIR) spectroscopy is a highly sensitive technique used to study thin films and adsorbates on reflective surfaces. It has been successfully employed to investigate the condensed phase photochemistry of isopropyl nitrate at low temperatures. researchgate.net In these studies, thin films of this compound, either deposited neatly or co-deposited with water ice on a gold substrate, are analyzed to understand their atmospheric relevance. researchgate.net

The RAIR spectra of this compound in the solid phase are generally similar to those reported for the liquid phase, with only minor shifts in vibrational frequencies. researchgate.net Key vibrational bands associated with the nitrate group are prominent. The asymmetric NO₂ stretching vibration and the symmetric NO₂ stretching vibration are fundamental for characterizing alkyl nitrates. For this compound, these bands provide insight into the electronic and structural nature of the -ONO₂ chromophore. researchgate.netnih.gov Studies have shown that even when co-deposited with water, the spectral features of this compound show few significant shifts, indicating weak interactions with the water ice matrix under those conditions. researchgate.net

Upon photolysis of thin films of this compound, RAIR spectroscopy allows for the monitoring of product formation. For instance, the appearance of a band around 1705 cm⁻¹ is indicative of a C=O stretching vibration, suggesting the formation of an aldehyde or ketone like propanone. researchgate.net Weaker peaks corresponding to propanone and a band at 2230 cm⁻¹, assigned to the asymmetric stretch of nitrous oxide, also emerge during photolysis. researchgate.net

Table 1: RAIR Band Centers for this compound at 113 K This table presents the vibrational wavenumbers for key functional groups of this compound as measured by RAIR spectroscopy.

Vibrational AssignmentWavenumber (cm⁻¹)
Asymmetric NO₂ Stretch1636
Symmetric NO₂ Stretch1275
CH Stretch2988
O-N Stretch851

Data sourced from studies on the condensed phase photochemistry of alkyl nitrates. researchgate.net

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy. The Raman spectrum of this compound has been thoroughly analyzed, often in conjunction with computational studies, to assign vibrational modes. nih.gov These analyses confirm that in the condensed phase, this compound favors a twisted geometry around the C-O bond. nih.gov

Resonance Raman spectroscopy, a technique where the excitation wavelength is tuned to an electronic absorption band, has been applied to this compound dissolved in solvents like cyclohexane (B81311) and acetonitrile. acs.orgresearchgate.net When excited near its strong π−π* absorption at approximately 200 nm, resonance enhancement is observed for seven vibrational modes, all of which involve the -ONO₂ chromophore. acs.org This finding demonstrates that any photoinduced structural changes are predominantly localized to the nitrate group. acs.org The analysis of resonance Raman cross-sections suggests that the photoinitiated dynamics are multidimensional and consistent with the cleavage of the N-O bond, a primary photodissociation pathway for larger alkyl nitrates. acs.orgresearchgate.net Furthermore, comparisons between different solvents reveal that the excited-state structural evolution is dependent on the solvent environment. acs.orgresearchgate.net

Table 2: Major Raman Shifts for this compound This table lists the principal vibrational modes of this compound as identified by Raman spectroscopy.

Vibrational ModeWavenumber (cm⁻¹)
NO₂ Asymmetric Stretch~1630
NO₂ Symmetric Stretch~1275
O-N Stretch~850
C-O StretchNot specified
CH Bending/StretchingNot specified

Data derived from vibrational analyses of this compound. nih.govacs.org

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that dramatically increases the Raman signal of molecules adsorbed onto nanostructured metal surfaces. While specific SERS studies focusing on this compound are not extensively documented, the technique has proven effective for the sensitive detection of other nitrate and nitrite (B80452) ions in aqueous solutions. mdpi.comresearchgate.net SERS methods often use functionalized gold or silver nanoparticles to capture and concentrate target anions, overcoming the inherently weak Raman signal of the nitrate ion. mdpi.comresearchgate.net Given its applicability to related nitrate compounds, SERS represents a promising approach for the high-sensitivity detection of this compound, particularly for trace-level analysis in environmental monitoring. mdpi.comacs.org

Chromatographic and Mass Spectrometric Techniques for Identification and Quantification

Chromatographic methods coupled with mass spectrometry are powerful tools for separating this compound from complex mixtures and providing definitive identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This method is highly suitable for analyzing the purity of this compound and identifying products from its synthesis or degradation. ojp.gov For instance, in studies of related alkyl nitrites, headspace GC-MS has been used to identify degradation products, which often include precursor alcohols and compounds formed via photolysis. ojp.gov

For this compound analysis, a sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification. In the analysis of biological fluids for nitrate and nitrite, GC-MS methods often involve a derivatization step, for example using pentafluorobenzyl bromide, to make the analytes more volatile and suitable for GC analysis. nih.govresearchgate.net For direct analysis of nitrous acid without derivatization, methods have been developed that rely on its reaction with the solvent within the hot GC injector. nih.gov

The National Institute of Standards and Technology (NIST) database includes mass spectrometry data for this compound, along with its Kovats retention index, which aids in its identification in GC analysis. nih.gov

High-Resolution Gas Chromatography (HRGC) utilizes narrow-bore capillary columns to achieve superior separation of complex mixtures compared to packed columns. When coupled with an Electron Capture Detector (ECD), it becomes a highly sensitive and selective method for detecting electrophilic compounds. cdc.govchromatographyonline.com

The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, creating a constant stream of electrons and a steady background current. scioninstruments.comchromatographyonline.com When an electronegative compound, such as this compound with its nitro group, passes through the detector, it "captures" some of these electrons. This capture causes a decrease in the current, which is measured as a positive signal. chromatographyonline.comscioninstruments.com

The technique is renowned for its exceptional sensitivity, capable of reaching detection limits in the femtogram range for highly halogenated or nitro-containing compounds. chromatographyonline.comresearchgate.net While specific HRGC-ECD application notes for this compound are not prevalent, the detector's high selectivity for electronegative functional groups makes it an ideal candidate for trace analysis of this compound in various matrices, such as environmental samples or in monitoring for explosive residues. scioninstruments.comresearchgate.net The combination of high-resolution separation and ultra-sensitive detection makes HRGC-ECD a powerful tool for quantifying trace levels of this compound.

Liquid chromatography-mass spectrometry (LC-MS) is a versatile analytical technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. rsc.orgajprd.com It is particularly useful for analyzing compounds that are non-volatile, thermally labile, or have high polarity, which can present challenges for GC-MS.

In an LC-MS system, the sample is first separated by the LC column based on its interactions with the stationary and mobile phases. nih.gov The eluent from the column is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI), where molecules are ionized before mass analysis. nih.govcmro.in LC-MS/MS, or tandem mass spectrometry, adds another layer of selectivity and is optimal for detecting nanomolar or even picomolar quantities of analytes in complex biological or environmental samples. cmro.in

For multiphase studies involving this compound, such as analyzing its distribution and reactions in aqueous and organic phases or in biological fluids, LC-MS would be an invaluable tool. ajprd.comnih.gov It allows for the direct analysis of aqueous samples, often with minimal sample preparation, and can separate this compound from its non-volatile degradation products or metabolites. The high sensitivity and selectivity of modern LC-MS systems would enable precise quantification across different phases, providing crucial data for pharmacokinetic or environmental fate studies. rsc.orgnih.gov

Advanced Detection Methodologies

Recent advancements in analytical technologies have led to the development of highly sensitive and selective methods for detecting trace amounts of chemical compounds. These methodologies are particularly relevant for monitoring this compound in environmental contexts or for specialized applications where low detection limits are critical.

Jet-Resonance Enhanced Multi-Photon Ionization (Jet-REMPI) for Trace Detection

Jet-Resonance Enhanced Multi-Photon Ionization (Jet-REMPI) is an ultrasensitive and highly selective spectroscopic technique ideal for the trace detection of gaseous compounds like this compound. taylorfrancis.com This method combines supersonic jet expansion with laser-based ionization and time-of-flight (TOF) mass spectrometry to achieve exceptional performance. nih.gov

The process begins with the sample gas being mixed with a carrier gas (like argon) and expanded through a small nozzle into a vacuum chamber. This supersonic expansion cools the molecules to very low rotational and vibrational temperatures. nih.gov This "jet-cooling" simplifies the complex absorption spectra of molecules, resulting in much sharper and well-defined spectral features.

The cooled molecules are then irradiated by a tunable laser. The REMPI technique involves a two-step ionization process:

Resonant Excitation : A molecule absorbs one or more photons from the laser, promoting it to an electronically excited intermediate state. This step is highly selective, as the laser wavelength must be precisely tuned to match the energy of a specific electronic transition in the target molecule. vitrocell.com

Ionization : The excited molecule then absorbs one or more additional photons, providing enough energy to eject an electron and form a positive ion. vitrocell.com

This "soft" ionization method minimizes fragmentation, meaning the primary ion detected corresponds to the parent molecule, simplifying mass spectra. vitrocell.com The resulting ions are then analyzed by a time-of-flight mass spectrometer, which provides a second dimension of selectivity based on the mass-to-charge ratio. taylorfrancis.com This dual selectivity (wavelength and mass) allows for the unambiguous identification and quantification of trace compounds, even in complex mixtures, with sensitivities reaching the parts-per-trillion (ppt) level. taylorfrancis.comnih.gov

While specific REMPI spectra for this compound are not widely published, the technique has been successfully applied to a variety of related organic compounds, including aromatic hydrocarbons and alcohols, demonstrating its broad applicability. taylorfrancis.com

Development of Electrochemical Sensors and Biosensors for Nitrate Species

Electrochemical sensors and biosensors offer a promising avenue for the rapid, portable, and cost-effective detection of nitrate species, including organic nitrates like this compound. These devices convert a chemical interaction at the electrode surface into a measurable electrical signal (e.g., current, potential, or impedance). mdpi.com

Electrochemical Sensors: These sensors typically consist of a three-electrode system: a working electrode (WE), a reference electrode (RE), and a counter electrode (CE). mdpi.com The WE is where the electrochemical reaction (oxidation or reduction) of the analyte occurs. The performance of the sensor is heavily dependent on the material of the WE. For nitrate detection, various materials have been explored, with copper and silver nanoparticles showing excellent electrocatalytic properties for the reduction of nitrate ions. mdpi.comcopernicus.org

Recent developments focus on modifying the electrode surface with nanomaterials to enhance sensitivity, selectivity, and response time. mdpi.com Techniques such as square-wave voltammetry (SWV) are often employed, which can achieve low detection limits. For example, a sensor based on a gold screen-printed electrode modified with silver nanoparticles achieved a nitrate detection limit of 7.7 µM. copernicus.org A key challenge for these sensors is interference from other ions present in the sample and biofouling of the electrode surface over time. mdpi.com

Biosensors: Biosensors incorporate a biological recognition element (such as an enzyme or a whole cell) to achieve high specificity for the target analyte. For nitrate species, several approaches have been developed:

Enzyme-Based Sensors: These sensors often utilize the enzyme nitrate reductase, which catalyzes the reduction of nitrate to nitrite. The enzyme is immobilized on an electrode surface, and the electrochemical signal is generated either from the consumption of a co-factor or the production of a detectable species. nih.gov Some designs have successfully integrated these enzymes into organic field-effect transistors (OFETs) for highly sensitive detection. pnas.org

Whole-Cell Biosensors: These sensors use microorganisms that naturally metabolize nitrate. For example, genetically engineered bacteria can be designed to produce a fluorescent protein in response to the presence of nitrate, allowing for optical detection. nih.gov These biosensors can provide information about the bioavailability of nitrate in a given environment.

While most research has focused on inorganic nitrate (NO₃⁻), the principles can be extended to organic nitrates. The biotransformation of some alkyl nitrates can release nitric oxide (NO) or other detectable species, a process that could be harnessed for biosensor development. nih.govnih.gov

Table 2: Comparison of Sensor Types for Nitrate Species

Sensor Type Principle Advantages Challenges
Electrochemical Direct oxidation/reduction of the analyte at a modified electrode surface. mdpi.com Rapid response, high sensitivity, portability, low cost. mdpi.com Susceptible to interference from other ions and biofouling. mdpi.com
Enzyme-Based Biosensor Specific catalytic conversion of nitrate by an immobilized enzyme (e.g., nitrate reductase). nih.gov High specificity, potential for high sensitivity. Limited enzyme stability, potential need for co-factors.

| Whole-Cell Biosensor | Use of microorganisms that respond to nitrate, often via a reporter gene (e.g., GFP). nih.gov | Measures bioavailable nitrate, can be used for in-situ monitoring. | Slower response time, potential issues with cell viability and maintenance. |

Microfluidic Sensor Configurations for Environmental Monitoring

Microfluidic devices, also known as lab-on-a-chip systems, miniaturize and integrate laboratory functions onto a small platform, typically a few square centimeters in size. nih.govfrontiersin.org These sensors are exceptionally well-suited for the environmental monitoring of contaminants like nitrate species due to their low sample and reagent consumption, portability, rapid analysis times, and potential for on-site deployment. mdpi.comhorizonepublishing.com Several configurations have been developed, with paper-based and droplet-based systems being particularly prominent.

Paper-Based Microfluidic Devices (µPADs): µPADs use patterned paper as the substrate for fluid transport and analysis. frontiersin.org They are extremely low-cost, easy to fabricate, and simple to operate, making them ideal for point-of-care or field-based testing. researchgate.net For nitrate detection, µPADs commonly rely on the Griess reaction, a colorimetric method where nitrate is first reduced to nitrite (often using zinc microparticles embedded in the paper), which then reacts with Griess reagents to produce a distinct pink or red color. nih.govtci-thaijo.org The intensity of the color, which is proportional to the nitrate concentration, can be quantified using a smartphone camera and image analysis software. nih.gov

Recent innovations in µPAD design include new composite materials to improve nitrate reduction efficiency and folding architectures to create a more uniform color signal, leading to enhanced detection limits. nih.govresearchgate.net An optimized device achieved a limit of detection for nitrate in water of 0.53 ppm. nih.govresearchgate.net

Droplet-Based Microfluidic Sensors: In this configuration, aqueous samples are handled as discrete, picoliter- to nanoliter-sized droplets suspended in an immiscible carrier fluid (typically oil). acs.orgwikipedia.org Each droplet acts as an independent micro-reactor, preventing cross-contamination and sample dispersion. easychair.org This approach allows for high-throughput analysis and precise control over reaction conditions. easychair.org

A droplet-based sensor for nitrate and nitrite has been developed for in-situ monitoring of natural waters. acs.org The device automates the mixing of the water sample (as droplets) with reagents, and the resulting color change is measured optically. This type of sensor demonstrated high-frequency data collection with low error during a multi-week deployment in a river, showcasing its potential for real-time environmental monitoring. acs.org The versatility of microfluidic platforms allows for the detection of a wide range of organic and inorganic pollutants. nih.govmdpi.com

Table 3: Characteristics of Microfluidic Sensor Configurations

Configuration Operating Principle Key Advantages Representative Performance (Nitrate)
Paper-Based (µPAD) Capillary flow of sample through patterned paper; colorimetric detection (Griess reaction). nih.gov Extremely low cost, simple fabrication, disposable, requires minimal equipment. researchgate.net Limit of Detection: ~0.53 ppm. nih.govresearchgate.net

| Droplet-Based | Sample is compartmentalized into discrete droplets in an oil phase; reactions occur within droplets. acs.orgwikipedia.org | High throughput, no cross-contamination, precise reagent control, low reagent consumption. acs.orgeasychair.org | High-frequency measurement (0.1 Hz) with low error (6%) in field deployment. acs.org |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental tools used to explore the electronic structure and potential energy surfaces of molecules, providing a basis for understanding their physical and chemical properties. wavefun.comacs.org

Electronic Structure Theory for Accurate Energy and Geometry Determination

Electronic structure theory methods are employed to determine the ground-state and excited-state electronic configurations of isopropyl nitrate (B79036), which are critical for accurately predicting molecular geometries and energies. stossrohr.net Studies on isopropyl nitrate have utilized ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), along with various basis sets (e.g., 3-21G, 6-31G*, 6-311+g(d,p)), to optimize molecular structures and calculate energies. ingentaconnect.comresearchgate.net Higher-level methods like UCCSD(T)-F12a have also been applied for single-point energy calculations on optimized geometries to achieve higher accuracy. stossrohr.net These calculations are essential for identifying stable conformers and understanding the energy landscape of the molecule.

Density Functional Theory (DFT) for Vibrational Spectra and Conformation Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure, vibrational spectra, and conformational preferences of molecules due to its balance of accuracy and computational cost. acs.orgresearchgate.netscientific.net For this compound, DFT calculations, often employing functionals like B3-LYP and basis sets such as 6-31G* or 6-31G(d), have been used to optimize molecular geometries and compute vibrational frequencies. researchgate.netscientific.netnih.gov These calculated vibrational spectra are then compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes and to validate the theoretical models. researchgate.netnih.gov

DFT has been particularly useful in analyzing the conformational landscape of this compound. Studies have identified different conformers by scanning dihedral angles, revealing that the minimum energy structure of this compound is predicted to have a pronounced twist around the C-O bond compared to a higher-energy Cs-symmetry structure. researchgate.netscientific.netnih.gov The calculated infrared intensities are consistent with this twisted geometry being favored in solution. researchgate.netnih.gov

Potential Energy Surface Mapping and Reaction Pathway Characterization

Mapping the potential energy surface (PES) is crucial for understanding the possible reaction pathways and the energy barriers involved in chemical transformations of this compound. ingentaconnect.comustc.edu.cn Computational studies have explored the PES for reactions such as thermal decomposition and photolysis. stossrohr.netcopernicus.orgresearchgate.net

For the thermal decomposition of this compound, the initial and dominant step is the homolytic cleavage of the O-NO2 bond, leading to the formation of an isopropoxy radical and nitrogen dioxide. stossrohr.netacs.orgacs.org Theoretical calculations have determined the bond dissociation energy for this process. stossrohr.netacs.org The subsequent reactions of the isopropoxy radical and NO2 have also been investigated computationally to build comprehensive kinetic mechanisms. stossrohr.netacs.org

In the context of photolysis, theoretical calculations using DFT and time-dependent DFT (TDDFT) have been used to explore the potential energy surfaces of excited states and identify possible reaction channels, such as the direct formation of nitrous acid (HONO) in the aqueous phase. copernicus.orgresearchgate.netcopernicus.orgcopernicus.org These studies involve locating minima, conical intersections, and transition states on the PES to characterize the reaction pathways. copernicus.orgresearchgate.netcopernicus.org

Kinetic Modeling and Simulation of Complex Chemical Systems

Computational kinetic modeling and simulation are essential for predicting reaction rates and product distributions in complex chemical systems involving this compound, particularly under conditions relevant to combustion or atmospheric chemistry. stossrohr.netacs.org

RRKM Master Equation Theory for Falloff and Temperature-Dependent Rate Coefficients

The Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with master equation (ME) methods is a powerful approach for calculating unimolecular reaction rate coefficients, especially in the falloff regime where rates are dependent on both temperature and pressure. stossrohr.netnih.govresearchgate.net These methods are particularly relevant for describing the decomposition of energized molecules like this compound following internal energy redistribution. stossrohr.net

RRKM/ME calculations have been applied to the thermal decomposition of this compound to predict pressure-dependent rate coefficients over a range of temperatures and pressures. stossrohr.netnih.gov These theoretical predictions are often optimized against experimental data obtained from techniques like shock tubes to provide accurate rate coefficients applicable over broader conditions. stossrohr.netnih.gov The initial decomposition of this compound via O-NO2 bond fission has been studied using RRKM/ME, yielding high-pressure limit rate coefficients. stossrohr.netnih.gov

Conventional Transition State Theory (TST) and Variational Transition State Theory (VTST) for Reaction Rate Constants

Transition State Theory (TST) and its variations, such as Variational Transition State Theory (VTST), are widely used to calculate thermal reaction rate constants. ingentaconnect.comacs.org TST calculates the rate constant based on the properties of the reactant and a transition state, which is a saddle point on the potential energy surface. acs.org

Conventional TST has been used to calculate rate constants for reactions involving this compound, such as its reactions with radicals like Cl, OH, and NO3. pku.edu.cnjlu.edu.cn These calculations typically involve determining the geometries and energies of reactants, products, and transition states using quantum chemical methods. ingentaconnect.comjlu.edu.cn

Development and Validation of Detailed Chemical Kinetic Mechanisms

Detailed chemical kinetic mechanisms are crucial for modeling the combustion and atmospheric chemistry of this compound. These mechanisms consist of a series of elementary reactions and their corresponding rate constants, describing the transformation of reactants into products.

Studies on the thermal decomposition of this compound have shown that the initial step involves the breaking of the O–NO₂ bond, leading to the formation of the isopropoxy radical ((CH₃)₂CHO) and nitrogen dioxide (NO₂). caprysses.fracs.orgresearchgate.net The isopropoxy radical subsequently decomposes rapidly, primarily through C-C bond fission, yielding methyl radicals (CH₃) and acetaldehyde (B116499) (CH₃CHO). caprysses.fracs.orgresearchgate.net

Experimental data from techniques such as low-pressure flow reactors and shock tubes are used to determine rate constants for these elementary reactions over a range of temperatures and pressures. caprysses.fracs.orgresearchgate.netstossrohr.netacs.orgacs.org Theoretical calculations, including electronic structure theory and RRKM Master Equation methods, are employed to predict decomposition kinetics and optimize parameters against experimental data to provide accurate predictions over broader conditions. researchgate.netstossrohr.netacs.org

For instance, the high-pressure limit rate coefficient for the initial O–NO₂ bond dissociation has been determined experimentally and theoretically. stossrohr.netacs.org

Table 1: Products and Yields of this compound Thermal Decomposition (Example Data)

ProductYield (approx.)Citation
NO₂0.98 ± 0.15 caprysses.fracs.orgresearchgate.net
CH₃0.96 ± 0.14 caprysses.fracs.orgresearchgate.net
Acetaldehyde0.99 ± 0.15 caprysses.fracs.orgresearchgate.net

Detailed mechanisms are validated by comparing their predictions against experimental observations, such as species concentration profiles and ignition delay times. researchgate.net Discrepancies between model predictions and experimental results can highlight areas where the mechanism needs refinement, potentially requiring updated rate constants or the inclusion of additional reaction pathways. acs.org

Studies have also investigated the reactions of this compound with atmospheric radicals like Cl, OH, and NO₃ using theoretical methods such as M06-2X/6-311++G(d,p) and CCSD(T) to calculate reaction mechanisms and kinetics. jlu.edu.cn These studies indicate that hydrogen abstraction is a main reaction channel. jlu.edu.cn

Numerical Simulations of Detonation Wave Structures (e.g., ZND Calculations)

Numerical simulations are employed to study the detonation properties of this compound, which is relevant due to its use as a fuel additive and in propellant formulations. solubilityofthings.combibliotekanauki.plcaltech.eduresearchgate.neticm.edu.pl The Zeldovich-von Neumann-Doring (ZND) model is a classical framework used to describe the structure of a detonation wave, treating it as a shock wave followed by a reaction zone.

Numerical simulations using detailed chemical kinetic mechanisms can predict detonation characteristics such as detonation velocity and pressure. bibliotekanauki.plcaltech.eduresearchgate.neticm.edu.pl Studies have numerically investigated the detonation characteristics of gaseous this compound/air mixtures at various concentrations. bibliotekanauki.plresearchgate.neticm.edu.pl These simulations have shown that detonation pressure and velocity are influenced by both the equivalence ratio and density of the mixture. bibliotekanauki.plresearchgate.neticm.edu.pl

For example, numerical studies have indicated that for this compound/air mixtures, optimal detonation properties can occur at fuel-rich conditions, with maximum detonation pressure and velocity observed at specific concentrations. bibliotekanauki.plresearchgate.neticm.edu.plresearchgate.net

Table 2: Simulated Detonation Properties of this compound/Air Mixture (Example Data at 600 g/m³)

PropertyValueUnitCitation
Detonation Pressure2.81MPa bibliotekanauki.plresearchgate.neticm.edu.pl
Detonation Velocity1890m/s bibliotekanauki.plresearchgate.neticm.edu.pl
Equivalence Ratio2.15- bibliotekanauki.plresearchgate.neticm.edu.pl

Comparisons between simulated detonation pressures and experimental data help validate the kinetic mechanisms used in the simulations. researchgate.netresearchgate.net

Modeling of Solvation Effects in Aqueous-Phase Reactions

The behavior of this compound in condensed phases, particularly in water, is relevant for understanding its fate in environments like atmospheric aerosols or biological systems. Modeling solvation effects is important for accurately describing reactions occurring in aqueous solutions.

Computational studies using implicit solvent models, such as the Polarizable Continuum Model (PCM), have been employed to investigate reactions of this compound in aqueous environments. ingentaconnect.comcopernicus.org These models treat the solvent as a continuous dielectric medium, influencing the electronic structure and energetics of the solute molecule and transition states. ingentaconnect.comcopernicus.org

For example, theoretical studies on the alkaline hydrolysis of this compound have used PCM to study the solvation effect on the reaction potential energy surface. ingentaconnect.com These studies can help determine preferred reaction pathways and the influence of pH in the aqueous phase. ingentaconnect.com

Aqueous-phase photolysis of this compound has also been investigated using theoretical calculations with implicit solvent models. copernicus.org These studies suggest that the reactivity in the aqueous phase can differ significantly from the gas phase, leading to different primary products. copernicus.orgresearchgate.net

Toxicological Mechanisms and Biological Interactions

Ocular Toxicity: Maculopathy Development

A significant toxicological concern associated with isopropyl nitrate (B79036) is "poppers maculopathy," a form of retinal damage. reviewofoptometry.commodernretina.com This condition emerged more prominently after isopropyl nitrite (B80452) largely replaced isobutyl nitrite in commercial products. uk.comaop.org.uk

The precise pathological mechanisms underlying isopropyl nitrate-induced maculopathy are not fully elucidated, but several hypotheses exist.

Nitric Oxide (NO) Mediated Toxicity : One leading theory suggests that isopropyl nitrite, as a potent nitric oxide (NO) donor, causes an overproduction of NO in the retina. uk.comoftalmosalud.pe This excess NO is thought to be toxic to photoreceptors. oftalmosalud.pe High levels of NO can induce apoptotic (programmed) cell death in photoreceptor cells and may also increase the retina's sensitivity to light, leading to photic injury. uk.comeyesoneyecare.comnih.gov

Vascular and Perfusion Changes : The potent vasodilator effects of the compound are also implicated. eyesoneyecare.com It is hypothesized that acute changes in ocular blood flow and perfusion pressure could lead to retinal injury. uk.comnih.gov

Metabolic Disruption : Another theory points to the activation of the enzyme guanylate cyclase by NO, which can maximize cone photoreceptor responses to light. oftalmosalud.pe This chronic over-activation and subsequent increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and calcium could induce excessive oxidative stress, culminating in photoreceptor cell death. reviewofoptometry.com

The damage in poppers maculopathy is characteristically localized to the fovea, the center of the macula responsible for sharp, detailed central vision. sciencedaily.com

Photoreceptor Damage : The most consistent finding observed with optical coherence tomography (OCT) is the disruption of the outer retinal layers, specifically at the junction of the photoreceptor inner and outer segments (IS/OS), also known as the ellipsoid zone (EZ). uk.comoftalmosalud.peeyesoneyecare.com This indicates direct damage to the light-sensing cone cells, which are highly concentrated in the fovea. ophthalmologytimes.com

Clinical Findings : Clinically, this damage manifests as symptoms of blurred or distorted central vision and central blind spots (scotomas). oftalmosalud.pesciencedaily.com On examination of the fundus, a subtle but characteristic yellow or orange spot or lesion may be visible at the fovea. reviewofoptometry.comeyesoneyecare.comophthalmologytimes.com While the damage is primarily to the outer retina, some electroretinogram (ERG) studies suggest the toxicity can extend beyond the macula, causing a more widespread retinopathy. eyesoneyecare.com

Molecular-Level Toxicological Pathways

At the molecular level, the toxicity of this compound is driven by its ability to generate reactive nitrogen species (RNS) and induce oxidative and nitrosative stress.

Nitrosative Stress : The metabolism of nitrites can lead to the formation of RNS, such as the nitric oxide radical (NO•) and peroxynitrite. These highly reactive molecules can cause widespread cellular damage through a process called nitrosative stress. nih.gov Key targets include iron-sulfur (Fe-S) clusters within proteins, which are crucial for the function of many enzymes, including those involved in cellular respiration. nih.govnih.gov Nitrite itself, in the presence of a reductant, can directly nitrosylate and damage these clusters. nih.gov

Protein and DNA Damage : RNS can modify and damage essential macromolecules. This includes the oxidation and nitrosylation of proteins, which can alter their structure and function. nih.gov Some alkyl nitrites have also demonstrated mutagenic activity in bacterial assays, indicating a potential for genotoxic effects. nih.gov

Metabolic Inhibition : The accumulation of nitrite can impede critical energy-generating pathways. For instance, nitrite can inhibit enzymes in the glycolytic pathway and the electron transport chain, interfering with cellular energy production. nih.govnih.gov In animal studies, exposure to alkyl nitrites has been linked to effects such as splenic and thymic atrophy. service.gov.uk

Data Tables

Table 1: Summary of Key Toxicological Findings for this compound

Toxicological EffectMechanismAffected SystemKey Findings
Methemoglobinemia Oxidation of hemoglobin's ferrous (Fe2+) iron to ferric (Fe3+) iron by nitrite metabolites.HematologicReduced oxygen-carrying capacity of blood, tissue hypoxia, cyanosis. cdc.govnih.gov
Maculopathy Photoreceptor toxicity, likely mediated by excess nitric oxide, oxidative stress, and/or vascular changes.OcularDisruption of the photoreceptor inner/outer segment (IS/OS) junction, foveal yellow spot, central vision loss. uk.comoftalmosalud.peeyesoneyecare.com
Nitrosative Stress Generation of reactive nitrogen species (RNS) that damage macromolecules.Molecular/CellularDamage to iron-sulfur clusters, protein modification, potential mutagenicity. nih.govnih.govnih.gov

Radical Formation and Lipid Peroxidation Reactions in Biological Systems

The interaction of this compound with biological systems can lead to the formation of reactive radical species. The metabolism of alkyl nitrates is complex and can proceed through several pathways, one of which involves homolytic cleavage. This cleavage results in the formation of an isobutoxyl radical and nitric oxide (NO). nih.gov The isobutoxyl radical is a reactive species that has the potential to initiate lipid peroxidation reactions. nih.gov

Lipid peroxidation is a chain reaction process that affects lipids, particularly polyunsaturated fatty acids (PUFAs) found in cell membranes. nih.gov The process unfolds in three main stages:

Initiation: A pro-oxidant species, such as a free radical, abstracts an allylic hydrogen atom from a lipid, creating a carbon-centered lipid radical (L•). nih.gov

Propagation: This lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). The peroxyl radical can then abstract a hydrogen from another lipid molecule, creating a new lipid radical and a lipid hydroperoxide (LOOH), thereby propagating the chain reaction. nih.gov

Termination: The chain reaction is terminated when radicals react with each other to form non-radical products.

While the isobutoxyl radical from this compound can potentially initiate this cascade, organic nitrites as a class have also been observed to inhibit lipid peroxidation. nih.gov Studies on various organic nitrites have shown an antioxidant effect, which is not solely dependent on the rate of nitric oxide release. nih.gov Evidence suggests that long-chain nitrites may directly interact with peroxyl radicals via α-hydrogen atom abstraction, thereby terminating the lipid peroxidation chain. nih.gov This indicates a dual potential for this compound and related compounds to act as either pro-oxidants by initiating peroxidation or as antioxidants by interrupting the chain reaction. nih.govnih.gov

Table 1: Stages of Lipid Peroxidation

StageDescriptionKey Species Involved
Initiation The initial formation of a lipid radical from a polyunsaturated fatty acid by a pro-oxidant.Hydroxyl radical (HO•), Lipid (LH), Carbon-centered lipid radical (L•)
Propagation A self-sustaining cycle where lipid radicals react with oxygen to form peroxyl radicals, which in turn create new lipid radicals.Lipid radical (L•), Oxygen (O₂), Lipid peroxyl radical (LOO•), Lipid hydroperoxide (LOOH)
Termination The conclusion of the chain reaction when two radical species combine to form a stable, non-radical molecule.L•, LOO•

This table describes the general process of lipid peroxidation, which can be initiated by radicals formed from compounds like this compound. nih.gov

Interactions with Endogenous Biomolecules and Enzyme Systems

This compound and its metabolites can interact with several crucial endogenous biomolecules and enzyme systems. A primary and well-documented interaction of nitrates and nitrites is with hemoglobin. The metabolites of organic nitrates can bind to hemoglobin, oxidizing the ferrous iron (Fe²⁺) to its ferric state (Fe³⁺) and leading to the formation of methemoglobin. scbt.com This conversion renders hemoglobin incapable of binding and transporting oxygen, a condition known as methemoglobinemia. scbt.com

Beyond hemoglobin, the metabolites of related alkyl nitrites, such as isobutyl nitrite, have been shown to interact with key enzyme systems involved in detoxification and cellular homeostasis. Research has demonstrated that isobutyl nitrite can cause a significant decrease in the activity of glutathione (B108866) S-transferase (GST), an enzyme critical for conjugating and detoxifying xenobiotics. nih.gov This inactivation appears to be irreversible and is linked to protein oxidation, specifically through tyrosine nitration, rather than S-nitrosylation. nih.gov

Furthermore, nitric oxide (NO), a key metabolite, is a significant signaling molecule that interacts with a wide array of proteins. physiology.org NO can bind to the heme-copper center of cytochrome c oxidase, a critical component of the mitochondrial electron transport chain, thereby inhibiting cellular respiration. physiology.org It also interacts with non-heme metal centers, such as those in metallothionein. physiology.org Additionally, NO can cause post-translational modification of proteins through S-nitrosylation, affecting the function of proteins like the Ras family of GTPases, which are involved in cell signaling pathways. physiology.org Enzymes with nitrate and nitrite reductase activity, such as xanthine (B1682287) reductase and aldehyde oxidase, are also involved in the metabolic pathways of these compounds. cdc.govresearchgate.net

Table 2: Documented Interactions of Alkyl Nitrates/Metabolites with Biomolecules

Interacting Molecule/SystemEffect of InteractionConsequenceReference Compound(s)
Hemoglobin Oxidation of heme iron (Fe²⁺ to Fe³⁺)Formation of methemoglobin, reduced oxygen transport capacity. scbt.comOrganic nitrates/nitrites
Glutathione S-transferase (GST) Irreversible inactivation via protein oxidation (tyrosine nitration). nih.govImpaired detoxification of xenobiotics.Isobutyl nitrite
Cytochrome c Oxidase Inhibition of enzyme activity. physiology.orgInhibition of cellular respiration and ATP production.Nitric oxide
Ras Family Proteins S-nitrosylation of a key cysteine residue. physiology.orgActivation of cell signaling pathways.Nitric oxide

Immunotoxicological Responses and Cellular Impairment

While specific immunotoxicological data for this compound is limited, studies on structurally similar alkyl nitrites, such as isobutyl and amyl nitrite, provide significant insight into the potential effects on the immune system. These compounds have been shown to induce immunosuppressive effects and impair cellular functions.

Inhalation of isobutyl nitrite in animal models has been demonstrated to cause substantial deficits in T-cell mediated immune responses. nih.gov This includes a reduction in cytotoxic T-lymphocyte (CTL) activity and diminished T-cell proliferation in response to stimuli. nih.gov The mechanism appears to involve the inhibition of accessory cell function required for T-cell activation. nih.gov Further studies have shown that isobutyl nitrite can depress the activity of natural killer (NK) cells, which are crucial for anti-tumor and anti-viral defenses, by impairing both their ability to bind to target cells and their cytotoxic potential. nih.gov

In vitro exposure of human peripheral blood leukocytes to alkyl nitrites has been shown to suppress a range of immune functions, including:

Blastogenesis (lymphocyte proliferation) in response to mitogens. nih.gov

Natural killer (NK) cell function. nih.gov

Antibody-dependent cell-mediated cytotoxicity. nih.gov

At the cellular level, exposure to amyl nitrite has been linked to structural alterations in mononuclear cells. nih.gov These changes include a reduction of filapodia (cell surface projections), alterations in the Golgi apparatus, and an increase in the rough endoplasmic reticulum, suggesting an impact on membrane synthesis mechanisms. nih.gov Such structural changes may contribute to the observed functional deficits and alterations in T-lymphocyte populations. nih.gov

Table 3: Summary of Immunotoxicological Effects of Related Alkyl Nitrites

Immune Cell/Function AffectedObserved EffectReference Compound
T-Lymphocytes Reduced proliferative response and cytotoxic activity. nih.govIsobutyl nitrite
Accessory Cells Inhibition of function in facilitating T-cell activation. nih.govIsobutyl nitrite
Natural Killer (NK) Cells Depression of cytotoxicity and tumor-binding properties. nih.govIsobutyl nitrite
Peripheral Blood Leukocytes Suppression of blastogenesis and antibody-dependent cytotoxicity. nih.govIsobutyl nitrite
Mononuclear Cells Structural alterations including reduced filapodia and changes in organelles. nih.govAmyl nitrite

Role of Metabolites in Mediating Biological Effects

The biological effects of this compound are largely mediated by its metabolites. The compound is metabolized in the body through two primary proposed pathways: hydrolytic cleavage and homolytic cleavage. nih.gov Each pathway produces distinct metabolites that are responsible for different toxicological and physiological outcomes.

Hydrolytic Cleavage: This pathway is generally considered to yield nitrite (NO₂⁻) and the corresponding alcohol, in this case, isopropanol (B130326). nih.gov The liberated nitrite is a key mediator of toxicity. It is responsible for the vasodilation characteristic of alkyl nitrites and is the primary agent in the oxidation of hemoglobin to methemoglobin. scbt.com The body has endogenous pathways to further reduce nitrite to nitric oxide (NO), particularly under hypoxic conditions, which contributes to its biological activity. nih.govresearchgate.net The isopropanol produced is subsequently metabolized by enzymes like alcohol and aldehyde dehydrogenase. nih.gov

Homolytic Cleavage: This pathway results in the formation of a nitric oxide (NO) radical and an isobutoxyl radical. nih.gov The NO radical is a potent vasodilator and a critical signaling molecule that interacts with numerous enzyme systems, as detailed previously. physiology.orgnih.gov The highly reactive isobutoxyl radical is capable of initiating lipid peroxidation, potentially leading to cellular damage. nih.gov

Table 4: Metabolites of this compound and Their Biological Roles

Metabolic PathwayMetaboliteAssociated Biological Effect
Hydrolytic Cleavage Nitrite (NO₂⁻)Vasodilation, Methemoglobin formation. scbt.com
IsopropanolFurther metabolized by alcohol/aldehyde dehydrogenase. nih.gov
Homolytic Cleavage Nitric Oxide (NO)Potent vasodilation, interaction with enzyme systems. nih.govnih.gov
Isobutoxyl RadicalPotential initiator of lipid peroxidation. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.